molecular formula C14H22N2 B3164142 {1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine CAS No. 889889-08-1

{1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine

Cat. No.: B3164142
CAS No.: 889889-08-1
M. Wt: 218.34 g/mol
InChI Key: JHJSPOWOZORBLM-UHFFFAOYSA-N
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Description

{1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine is a chemical compound with the molecular formula C14H22N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine typically involves the reaction of piperidine with 4-methylbenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of piperidine attacks the carbon atom of the benzyl chloride, displacing the chloride ion.

  • Step 1: Formation of the Intermediate

      Reactants: Piperidine, 4-methylbenzyl chloride

      Conditions: Basic conditions (e.g., sodium hydroxide or potassium carbonate)

      Solvent: Anhydrous ethanol or methanol

      Temperature: Room temperature to reflux

      Product: this compound intermediate

  • Step 2: Reduction of the Intermediate

      Reactants: Intermediate from Step 1, reducing agent (e.g., lithium aluminum hydride)

      Conditions: Anhydrous conditions

      Solvent: Tetrahydrofuran (THF) or diethyl ether

      Temperature: 0°C to room temperature

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: N-oxides, hydroxylamines

    Reduction: Secondary amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

{1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving receptor binding and neurotransmitter activity.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(4-Chlorophenyl)methyl]piperidin-4-yl}methanamine
  • {1-[(4-Fluorophenyl)methyl]piperidin-4-yl}methanamine
  • {1-[(4-Methoxyphenyl)methyl]piperidin-4-yl}methanamine

Uniqueness

{1-[(4-Methylphenyl)methyl]piperidin-4-yl}methanamine is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.

Properties

IUPAC Name

[1-[(4-methylphenyl)methyl]piperidin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12-2-4-14(5-3-12)11-16-8-6-13(10-15)7-9-16/h2-5,13H,6-11,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJSPOWOZORBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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